3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide
Description
3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide (CAS: 338976-84-4) is a thiazole-derived compound featuring a propanamide backbone substituted with an anilino group at the 2-position of the thiazole ring. This structure combines a β-ketoamide moiety with aromatic and heterocyclic components, which are often associated with diverse biological activities, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-15(11-17(23)20-13-7-3-1-4-8-13)16-12-19-18(24-16)21-14-9-5-2-6-10-14/h1-10,12H,11H2,(H,19,21)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNKSRJIQRZXPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(S2)C(=O)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201219030 | |
| Record name | β-Oxo-N-phenyl-2-(phenylamino)-5-thiazolepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338976-84-4 | |
| Record name | β-Oxo-N-phenyl-2-(phenylamino)-5-thiazolepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338976-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Oxo-N-phenyl-2-(phenylamino)-5-thiazolepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide typically involves the formation of the thiazole ring followed by the introduction of the aniline and propanamide groups. One common method involves the cyclization of a thiourea derivative with a haloketone to form the thiazole ring. Subsequent reactions introduce the aniline and propanamide functionalities under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to improve reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups depending on the nucleophile or electrophile used .
Scientific Research Applications
3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s thiazole ring and aniline group are key to its binding affinity and specificity, allowing it to modulate biological pathways effectively .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure allows for variations in substituents on the thiazole ring, anilino group, or propanamide chain, which significantly influence physicochemical and biological properties. Key analogues include:
Key Observations:
- Substituent Impact: Electron-Withdrawing Groups (e.g., NO₂ in 3d): The 4-nitrophenyl group in 3d enhances polarity and may improve binding to target proteins through stronger dipole interactions . Methyl vs. Aryl Groups: The methylhydrazine in 3b reduces steric hindrance compared to bulkier aryl substituents, possibly favoring synthetic accessibility but limiting target affinity .
Synthesis Efficiency :
Physicochemical Properties
- Solubility: The nitro group in 3d may enhance aqueous solubility compared to the unsubstituted anilino group in the target compound, though this requires experimental validation.
Biological Activity
3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's chemical formula is C₁₈H₁₅N₃O₂S, with a molecular weight of 345.39 g/mol. It features a thiazole ring linked to an aniline moiety and a phenylpropanamide structure, which contributes to its biological activity.
Research indicates that 3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide exhibits various mechanisms of action:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies demonstrate its cytotoxic effects on several cancer cell lines, including HT-29 (colon cancer) and Jurkat (T-cell leukemia) cells. Its mechanism may involve the induction of apoptosis and disruption of cell cycle progression .
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that modifications to the thiazole ring can enhance its antimicrobial efficacy .
- Anticonvulsant Effects : The compound has been evaluated for anticonvulsant activity in animal models. It exhibited significant protective effects against seizures induced by pentylenetetrazole (PTZ), indicating potential use in epilepsy treatment .
Structure-Activity Relationship (SAR)
The biological activity of 3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide is closely related to its structural components:
- Thiazole Moiety : The presence of the thiazole ring is crucial for the anticancer and anticonvulsant activities. Variations in substituents on the thiazole significantly affect potency .
- Aniline Group : The aniline component enhances solubility and bioavailability, contributing to the overall pharmacological profile .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
